molecular formula C24H24N4O7 B1678285 Pafuramidine Maleate CAS No. 837369-26-3

Pafuramidine Maleate

Katalognummer: B1678285
CAS-Nummer: 837369-26-3
Molekulargewicht: 480.5 g/mol
InChI-Schlüssel: SWMNGXODFOCPKQ-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pafuramidine maleate, also known as DB289, is an investigational prodrug that is orally bioavailable and is metabolized in the body to its active compound, furamidine (DB75) . As a prodrug, it was designed to overcome the poor oral bioavailability of the active diamidine drug, enabling research into its effects via oral administration . This compound has been a subject of significant research interest for its potential application against multiple infectious diseases. Its primary research applications have included early-stage human African trypanosomiasis (sleeping sickness), Pneumocystis pneumonia, and malaria . The mechanism of action for the active metabolite, DB75, is not fully elucidated but is thought to involve interference with DNA-associated enzymes and the possible collapse of the mitochondrial membrane potential in target pathogens . Research and clinical development of this compound were ultimately halted during Phase III trials for sleeping sickness due to unforeseen kidney toxicity concerns, solidifying its status as a crucial tool for in vitro research and for studying drug metabolism and toxicity profiles . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

837369-26-3

Molekularformel

C24H24N4O7

Molekulargewicht

480.5 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;N'-methoxy-4-[5-[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]furan-2-yl]benzenecarboximidamide

InChI

InChI=1S/C20H20N4O3.C4H4O4/c1-25-23-19(21)15-7-3-13(4-8-15)17-11-12-18(27-17)14-5-9-16(10-6-14)20(22)24-26-2;5-3(6)1-2-4(7)8/h3-12H,1-2H3,(H2,21,23)(H2,22,24);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

SWMNGXODFOCPKQ-BTJKTKAUSA-N

Isomerische SMILES

CO/N=C(\N)/C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)/C(=N/OC)/N.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CON=C(C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=NOC)N)N.C(=CC(=O)O)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

2,5-bis(4-amidinophenyl)furan-bis-O-methylamidoxime
DB 289
DB-289
DB289 cpd
pafuramidine

Herkunft des Produkts

United States

Molecular and Cellular Pharmacological Studies of Pafuramidine Maleate

Mechanism of Action of Furamidine (B1674271) (DB75), the Active Metabolite

The trypanocidal activity of furamidine stems from its ability to interfere with fundamental cellular processes within the parasite, primarily through its interactions with nucleic acids and its disruptive effects on mitochondrial function.

Mitochondrial Function Perturbation in Parasites

The kinetoplast is situated within the single mitochondrion of the trypanosome. Therefore, the damage inflicted upon the kDNA by furamidine has direct and severe consequences for mitochondrial function. The genes encoded within the kDNA are essential for the proper functioning of the mitochondrial respiratory chain. Disruption of kDNA replication and integrity ultimately leads to a loss of mitochondrial function. nih.gov Studies have shown that diamidines can cause ultrastructural modifications to the kinetoplast and mitochondria. nih.gov Furthermore, research using rat liver mitochondria demonstrated that DB75 can inhibit oxygen consumption, indicating a direct impact on the electron transport chain. Although the primary target is widely considered to be the kDNA, this downstream bioenergetic collapse is a critical component of the drug's trypanocidal effect.

Polypharmacological Modalities and Multi-Target Affinities

Polypharmacology, the ability of a single compound to interact with multiple targets, is an emerging paradigm in drug discovery. nih.gov While the principal mechanism of furamidine is DNA binding, evidence suggests it may possess polypharmacological properties. The concept of polypharmacology recognizes that interacting with multiple targets can lead to enhanced efficacy or explain potential side effects. nih.govnih.gov For instance, beyond its primary action on DNA, furamidine's ability to affect mitochondrial respiration directly could be considered a secondary target. researchgate.net The development of resistance in parasites can sometimes be linked to changes in these multiple targets. For example, modifications in kDNA minicircle sequences that reduce the number of AT-rich binding sites can contribute to resistance against diamidines. nih.gov The rational design of multi-target drugs is a strategy to increase therapeutic potency and reduce the likelihood of resistance development.

Table 2: Potential Molecular Targets of Furamidine (DB75)
Primary TargetCellular LocationConsequence of Interaction
AT-rich DNA sequencesNucleus, KinetoplastInhibition of DNA replication and transcription scite.aiunc.edu
Mitochondrial Electron Transport Chain ComponentsMitochondrionInhibition of oxygen consumption, disruption of cellular respiration researchgate.net

Prodrug Activation and Biotransformation Pathways of Pafuramidine (B1678284) Maleate (B1232345)

Pafuramidine, also known as DB289, is an orally bioavailable prodrug that was developed to deliver the active therapeutic agent, furamidine (DB75). nih.govnih.govdrugbank.com Furamidine, an aromatic dication, has shown significant efficacy against various pathogens, including those responsible for African trypanosomiasis and Pneumocystis jiroveci pneumonia, but it suffers from poor oral availability. nih.govmedchemexpress.com The development of pafuramidine as a prodrug was a strategic approach to overcome this limitation, allowing for oral administration and subsequent metabolic conversion to the active furamidine in the body. acs.org The biotransformation of pafuramidine is a complex, multi-step process primarily occurring in the liver, involving specific enzymatic pathways and the formation of several intermediate metabolites before the active compound is released. nih.gov

Enzymatic Conversion of Pafuramidine to Furamidine

The activation of pafuramidine to its active form, furamidine, is a sophisticated enzymatic process. The conversion is not a simple, single-step reaction but rather a sequential metabolic pathway. nih.gov The core transformation involves the removal of the two N-methoxy groups from the pafuramidine molecule to form the diamidine structure of furamidine. nih.gov

Research has shown that this biotransformation can proceed through two main routes:

Direct sequential loss of the two N-methoxy groups. nih.gov

A pathway involving O-demethylation followed by the reduction of the resulting oxime intermediate to form the amidine. nih.gov

Studies utilizing human liver microsomes have identified that cytochrome P450 (CYP) enzymes are central to this process. Specifically, enteric CYP4F enzymes have been shown to O-demethylate the pafuramidine prodrug. semanticscholar.org This enzymatic action is a critical initiating step in the metabolic cascade that ultimately yields the active furamidine. The conversion is subject to first-pass metabolism and hepatic retention, which influences the systemic bioavailability of the prodrug. nih.gov In preclinical studies with rats and monkeys, it was estimated that approximately one-third to one-half of an oral dose of pafuramidine was successfully metabolized to furamidine. nih.gov

Identification of Intermediate Metabolites

The stepwise conversion of pafuramidine to furamidine results in the formation of several identifiable intermediate metabolites. nih.gov The process involves the sequential modification of the two N-methoxyamidine moieties of the parent compound.

The primary metabolic pathway and its intermediates are understood as follows:

Pafuramidine (DB289): The parent prodrug, a bis-N-methoxyamidine.

Metabolite M1 and M2: These are mono-demethylated and mono-amidine intermediates. The biotransformation of a similar compound, DB844, suggests a process where O-demethylation of one side of the molecule forms a mono-amidoxime metabolite (e.g., M1A), which can then be reduced to a mono-amidine intermediate (e.g., M2A). nih.gov This pattern is analogous to the metabolism of pafuramidine.

Metabolite M3: This is a bis-amidoxime metabolite, resulting from the O-demethylation of both N-methoxy groups before the final reduction to furamidine. nih.gov

Furamidine (DB75): The final, active diamidine metabolite.

In preclinical hepatic models, the detection of some of these intermediates, specifically M1 and M2, proved challenging as their concentrations in liver cells, bile, and medium were often below the limit of quantification. nih.gov This suggests that their conversion may be rapid.

Compound NameMetabolite DesignationDescription
PafuramidineDB289 / Parent DrugThe orally administered bis-N-methoxyamidine prodrug. nih.gov
-M1 / M2Intermediate metabolites formed by the modification of one of the N-methoxyamidine groups (mono-amidoxime or mono-amidine). nih.govnih.gov
-M3A bis-amidoxime intermediate metabolite resulting from O-demethylation of both ends of the molecule. nih.gov
FuramidineDB75 / Active MetaboliteThe final, pharmacologically active diamidine product. nih.gov

Influence of Infection State on Biotransformation Kinetics

The kinetic profile of drug biotransformation is not static and can be significantly influenced by the host's physiological condition, particularly during periods of infection and inflammation. nih.gov The enzymatic systems responsible for drug metabolism, most notably the cytochrome P450 pathways, are known to be modulated by the systemic inflammatory response that accompanies an infection. nih.gov

The activation of pafuramidine is dependent on CYP enzymes. semanticscholar.org Therefore, the kinetics of its conversion to furamidine can plausibly be altered by the infectious diseases it is intended to treat, such as Human African Trypanosomiasis (HAT) or Pneumocystis jiroveci pneumonia. nih.govwikipedia.org The progression of HAT, for instance, involves a systemic infection that moves from the blood and lymphatic systems into the central nervous system, eliciting a potent pro-inflammatory immune response. nih.govresearchgate.net

This inflammatory state, often mediated by cytokines, can lead to a down-regulation of CYP enzyme expression in the liver. nih.gov Such a modification could theoretically impact the rate and extent of pafuramidine's conversion to active furamidine, potentially affecting the drug's efficacy. While this general pharmacological principle is well-established, specific studies quantifying the direct impact of HAT or other parasitic infections on the biotransformation kinetics of pafuramidine are not extensively detailed in the literature. Nevertheless, the reliance of pafuramidine's activation on the CYP system makes its metabolism susceptible to changes in the host's inflammatory status during an active infection. nih.gov

Preclinical Efficacy and Selectivity Profiling

In Vitro Antiparasitic Activity

The in vitro activity of furamidine (B1674271) has been documented against several clinically significant parasites, demonstrating a broad spectrum of potential applications.

Furamidine exhibits potent activity against the bloodstream forms of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), or sleeping sickness.

The efficacy of furamidine has been tested against both wild-type (T. b. brucei) and strains with known mechanisms of drug resistance. A key factor in diamidine resistance is the loss of the P2 aminopurine transporter (encoded by the TbAT1 gene), which is responsible for drug uptake. Studies have shown that furamidine's potency is significantly reduced in parasites lacking this transporter. For instance, in a cell line deficient in the P2 transporter (tbat1⁻/⁻), the concentration of furamidine required to inhibit parasite growth was substantially higher than for the wild-type strain. nih.gov This indicates that the P2 transporter is a primary route of entry for furamidine into the trypanosome. nih.gov

In Vitro Activity of Furamidine (DB75) Against Wild-Type and Resistant T. b. brucei Strains
CompoundStrainResistance MechanismIC₅₀ (nM)
Furamidine (DB75)T. b. brucei s427 (Wild-Type)N/A5.5
Furamidine (DB75)tbat1⁻/⁻P2 Transporter Knockout23.2
Furamidine (DB75)B48High-Level Pentamidine (B1679287) Resistance (Loss of HAPT1)101.0

When compared to standard trypanocidal drugs, furamidine demonstrates potent in vitro activity. Its efficacy is comparable or superior to that of pentamidine and diminazene (B1218545) against various T. brucei subspecies, including T. b. rhodesiense and T. b. gambiense. However, its potency is generally lower than that of melarsoprol (B1676173). researchgate.net

Comparative In Vitro Efficacy of Furamidine (DB75) and Reference Drugs Against T. b. rhodesiense
CompoundStrainIC₅₀ (nM)
Furamidine (DB75)T. b. rhodesiense STIB9003.8
PentamidineT. b. rhodesiense STIB9003.4
MelarsoprolT. b. rhodesiense STIB9001.8
DiminazeneT. b. rhodesiense STIB90010.4

Furamidine has demonstrated significant in vitro activity against various Leishmania species, the parasites responsible for leishmaniasis. Research has shown its efficacy against the promastigote forms of Leishmania major and Leishmania tropica, the causative agents of Old World cutaneous leishmaniasis. The activity of furamidine was found to be superior to that of the standard reference drug, pentamidine, against both species. nih.govresearchgate.net

In Vitro Activity of Furamidine (DB75) Against Leishmania Promastigotes
CompoundSpeciesIC₅₀ (µM)
Furamidine (DB75)Leishmania major10.7
Furamidine (DB75)Leishmania tropica8.6
PentamidineLeishmania major21.1
PentamidineLeishmania tropica16.4

The active metabolite furamidine exhibits potent in vitro activity against the erythrocytic stages of Plasmodium falciparum, the deadliest species of malaria parasite. Research has reported its half-maximal inhibitory concentration (IC₅₀) to be in the low nanomolar range, indicating high potency.

Detailed in vitro efficacy data for furamidine against Plasmodium vivax is not extensively documented in available literature, a common challenge in antimalarial research due to the difficulties associated with the continuous in vitro cultivation of this species.

Pafuramidine (B1678284) was developed as a potential treatment for Pneumocystis pneumonia (PCP), an opportunistic infection caused by the fungus Pneumocystis jirovecii (formerly Pneumocystis carinii). core.ac.uk Due to the inability to culture P. jirovecii continuously in vitro, standard susceptibility testing is challenging. However, preclinical studies utilizing short-term in vitro models with rat-derived P. carinii have demonstrated that furamidine is a potent inhibitor of the organism's growth. The activity of furamidine in these assays was found to be significant, supporting its development for clinical evaluation against PCP.

Anti-Rickettsial Activity against Rickettsia prowazekii Methionine Aminopeptidase (B13392206) 1

No publicly available research data specifically details the preclinical efficacy or inhibitory activity of pafuramidine maleate (B1232345) against Rickettsia prowazekii methionine aminopeptidase 1.

In Vivo Efficacy in Animal Models

Murine Models of Human African Trypanosomiasis

Pafuramidine has demonstrated significant efficacy in murine models of Human African Trypanosomiasis (HAT), particularly in early-stage infections.

In mouse models of acute, first-stage (hemolymphatic) HAT, pafuramidine has been shown to be highly effective when administered orally. Studies using mice acutely infected with Trypanosoma brucei brucei showed that a single oral dose of pafuramidine (also known as DB289) could clear the infection. The compound exhibited a strong dose-response relationship, with an effective dose (ED50) of 2.7 mg/kg. At appropriate dosages, no parasites were detected in the blood of treated mice up to 30 days post-treatment, indicating a curative effect. The prodrug pafuramidine and its active metabolite, furamidine (DB75), have also demonstrated increased efficacy compared to the standard drug pentamidine in animal models of T. b. rhodesiense infection. nih.gov

Efficacy of Oral Pafuramidine in First-Stage Murine HAT Models

Trypanosoma SpeciesMouse ModelKey FindingReference
T. b. bruceiAcute InfectionDemonstrated a clear dose-response with an ED50 of 2.7 mg/kg. A single oral dose was sufficient to clear parasitemia with no recrudescence at 30 days post-treatment. msf.org
T. b. rhodesienseAcute InfectionShowed increased efficacy when compared to pentamidine. nih.gov

The efficacy of pafuramidine in second-stage, or central nervous system (CNS), HAT infections in murine models is less pronounced. In a T. b. brucei GVR35 mouse model, which mimics CNS involvement, oral administration of pafuramidine at a dose of 100 mg/kg for five consecutive days resulted in a 60% cure rate (three out of five mice). nih.gov However, other studies on chronically infected mice treated with pafuramidine found that while parasites were cleared from the blood, brain extracts from these animals remained infectious. msf.org This suggests that pafuramidine or its active metabolite has limited ability to effectively clear the trypanosomes from the central nervous system.

Efficacy of Oral Pafuramidine in Second-Stage Murine HAT Models

Trypanosoma SpeciesMouse ModelTreatment RegimenCure RateReference
T. b. brucei GVR35CNS Infection100 mg/kg/day for 5 days60% (3/5 mice) nih.gov
T. b. bruceiChronic Infection9.5 mg/kg/day for 3 daysBloodstream clearance, but brain extracts remained infectious. msf.org

Non-Human Primate Models of HAT (e.g., Vervet, Rhesus Monkeys)

Studies in non-human primate models, which closely mimic human disease progression, have corroborated the findings from murine models. In a vervet monkey (Chlorocebus aethiops) model of HAT using Trypanosoma brucei rhodesiense, pafuramidine was highly effective against early-stage infections. nih.gov Oral administration of 10 mg/kg for five consecutive days during the acute phase of the disease cured all three monkeys in the treatment group. nih.gov Lower doses of 3 mg/kg and 1 mg/kg for the same duration resulted in cure rates of one out of three and zero out of three monkeys, respectively. nih.gov

However, the efficacy of pafuramidine was significantly diminished in late-stage infections with CNS involvement. nih.gov When treatment was initiated 14 or 28 days post-infection, a regimen of 10 mg/kg for 10 days resulted in cure rates of only one out of three and zero out of three monkeys, respectively. nih.gov These findings further indicate that pafuramidine has a limited capacity to cross the blood-brain barrier and effectively treat second-stage HAT. nih.gov It has been noted that both pentamidine and pafuramidine were non-curative in this vervet monkey model of CNS-stage HAT. researchgate.net

Efficacy of Oral Pafuramidine in Vervet Monkey HAT Model (T. b. rhodesiense)

Disease StageTreatment StartDosage RegimenCure RateReference
Early-Stage7 days post-infection1 mg/kg for 5 days0/3 nih.gov
Early-Stage7 days post-infection3 mg/kg for 5 days1/3 nih.gov
Early-Stage7 days post-infection10 mg/kg for 5 days3/3 nih.gov
Late-Stage14 days post-infection10 mg/kg for 10 days1/3 nih.gov
Late-Stage28 days post-infection10 mg/kg for 10 days0/3 nih.gov

Animal Models for Other Protozoal Indications

While primarily developed for HAT, pafuramidine has been investigated for other parasitic and fungal infections. High doses of pafuramidine have been reported to be well-tolerated in animal models of Pneumocystis jirovecii pneumonia (PCP), a fungal infection historically classified as a protozoan. nih.gov Although clinical trials have suggested pafuramidine has activity against PCP in humans, specific efficacy data from preclinical animal models is not extensively detailed in the available literature. nih.gov

There is no substantial evidence from available preclinical studies to suggest that pafuramidine has been formally evaluated for efficacy in animal models of other major protozoal diseases such as malaria or leishmaniasis.

Clinical Development and Efficacy Assessment

Methodological Considerations in Clinical Trial Design

The clinical evaluation of pafuramidine (B1678284) maleate (B1232345) incorporated different methodological approaches tailored to the specific phase and objectives of the trials. These designs aimed to generate robust data on the compound's performance in human subjects.

Phase 1 Study Designs for Safety and Tolerability

Phase 1 studies are typically the first step in evaluating a new drug in humans, primarily focusing on safety and tolerability in healthy volunteers. These studies also provide initial information on pharmacokinetics.

While specific details of a fully randomized, double-blind, placebo-controlled Phase 1 study solely focused on safety and tolerability of pafuramidine maleate in healthy volunteers were not extensively detailed in the provided results, such methodologies are standard in Phase 1 development to minimize bias when assessing initial safety signals. A Phase I/II study evaluating the prophylactic antimalarial activity of pafuramidine in healthy volunteers utilized randomization and blinding procedures, with participants randomized to receive either pafuramidine or a matching placebo. nih.gov This study design involved the preparation of unit doses and randomization by an investigational pharmacy. nih.gov

Thorough QT (TQT) studies are a critical component of Phase 1 evaluation for assessing a drug's potential to affect cardiac repolarization, measured by the QT interval on an electrocardiogram (ECG). allucent.comeupati.eu A supportive Phase 1 clinical trial (Study C06-018) for the registration of this compound included the assessment of ECG parameters, including QT intervals, compared to controls. dndi.org TQT studies are typically designed as adequate and well-controlled studies, often utilizing randomization, blinding, and concurrent placebo control groups to mitigate bias. europa.eu They commonly involve evaluating therapeutic and supratherapeutic doses of the investigational drug against a positive control (such as moxifloxacin) and a negative control (placebo) in healthy volunteers. allucent.comeupati.eu Crossover designs are frequently employed in TQT studies, allowing subjects to receive different treatments in a randomized order with appropriate washout periods. allucent.comijbcp.com Parallel study designs can also be considered, particularly when the drug has a long half-life. ijbcp.com

Phase 2a and 2b Proof-of-Concept and Dose-Finding Studies

Phase 2 studies aim to evaluate the efficacy of a drug for a specific indication and to determine the appropriate dosage range. These studies often transition from initial proof-of-concept assessments to more controlled comparisons.

An open-label, non-controlled study design was employed in a Phase 2a proof-of-concept study for this compound in patients with first stage HAT. nih.govplos.orgnih.govunc.eduresearchgate.netmsf.org This multi-center, multi-country study assessed the efficacy and safety of pafuramidine in 32 patients. nih.govplos.orgmsf.org Patients received oral pafuramidine twice a day for 5 days. nih.govplos.orgmsf.org The primary efficacy endpoint in this study was parasitologic cure at 24 hours after treatment completion. nih.govnih.govresearchgate.netmsf.org The study demonstrated that 93% (27/29) of patients achieved the primary efficacy endpoint at the end of treatment. dndi.org

Phase 2b studies for this compound in first stage HAT utilized open-label, parallel-group, controlled, randomized designs to compare pafuramidine with standard pentamidine (B1679287) therapy. nih.govplos.orgnih.govunc.eduresearchgate.netmsf.org One Phase 2b study randomized patients (1:1) to receive either oral pafuramidine twice daily for 5 days (n=41) or intramuscular pentamidine once daily for 7 days (n=40). nih.govplos.org This study was conducted at two sites in the Democratic Republic of the Congo. nih.govplos.org The primary efficacy endpoint for the Phase 2b study was parasitologic cure at 3 months after treatment completion. nih.govnih.govresearchgate.netmsf.org

An amendment to the Phase 2b study (Phase 2b-2) added an open-label sequence where an additional 30 patients received pafuramidine for 10 days to further assess efficacy and safety with a longer treatment duration. nih.govplos.orgnih.govresearchgate.netmsf.org

Efficacy findings from the Phase 2b studies at 3 months post-treatment showed varying cure rates depending on the treatment group. nih.govnih.govunc.eduresearchgate.netmsf.org

Study GroupTreatment DurationCure Rate (3 months post-treatment)
Pafuramidine (Phase 2b)5 days79% (33 of 40 evaluated) nih.govnih.gov
Pentamidine (Phase 2b)7 days100% (32 of 32 evaluated) nih.govnih.gov
Pafuramidine (Phase 2b-2)10 days93% (21 of 21 evaluated) nih.govnih.gov

Note: The number of patients evaluated at 3 months post-treatment may differ from the number initially randomized or completing the study due to follow-up attendance. nih.gov

These Phase 2 studies provided valuable data on the efficacy of this compound in treating first stage HAT using different treatment durations and in comparison to an existing standard therapy. nih.govnih.govunc.edumsf.org

Phase 3 International, Comparator-Controlled Trials

A pivotal Phase 3 clinical trial was conducted to evaluate the efficacy of this compound against the standard treatment, pentamidine maleate, in patients with first-stage Trypanosoma brucei gambiense HAT. researchgate.netnih.govplos.orgnih.govcambridge.org This study was designed as a multi-center, multi-country, randomized, open-label, parallel-group, active-controlled trial. researchgate.netnih.govnih.govdndi.org The trial aimed to support the potential registration of pafuramidine for the treatment of first-stage HAT. researchgate.netnih.gov Patient enrollment and treatment in this study took place between August 2005 and September 2009. researchgate.netnih.govcambridge.org

Multi-Center, Multi-Country Implementation Strategies

The Phase 3 trial was implemented across six sites located in three sub-Saharan African countries endemic for HAT. researchgate.netnih.govnih.govcambridge.orgdndi.orgdndi.org These sites included one trypanosomiasis reference center in Angola, one hospital in South Sudan, and four hospitals situated in the Democratic Republic of the Congo (DRC). researchgate.netnih.govnih.govdndi.org The majority of the study participants, 91%, were enrolled in the DRC. nih.gov The execution of this international trial involved collaboration with various organizations, including the Swiss Tropical and Public Health Institute (STPH) and the Consortium for Parasitic Drug Development (CPDD). plos.orgcambridge.orgresearchgate.netplos.org

Inclusion Criteria for Vulnerable Populations (e.g., pregnant/lactating women, adolescents)

The Phase 3 clinical trial of this compound included vulnerable populations, specifically pregnant and lactating women, as well as adolescents. researchgate.netnih.govdndi.orgunifr.ch Patients eligible for inclusion in the study were required to have first-stage Trypanosoma brucei gambiense infection, confirmed by the presence of trypanosomes in their blood and/or lymph. nih.gov A key criterion was the absence of evidence of second-stage disease, defined as no trypanosomes detected in the cerebrospinal fluid (CSF) and a white blood cell count of ≤5 cells/mm³ in the CSF. nih.gov

Primary Efficacy Endpoints (e.g., clinical and parasitological cure rates)

The primary efficacy endpoint established for the Phase 3 trial was the combined rate of clinical and parasitological cure assessed at 12 months following the completion of treatment. researchgate.netnih.govplos.orgnih.govunifr.ch This endpoint aimed to capture both the resolution of clinical signs and symptoms of HAT and the elimination of the parasite from the body. In earlier Phase 2 studies, the primary efficacy endpoints included parasitological cure evaluated at earlier time points, such as 24 hours or 3 months post-treatment. researchgate.netplos.orgmsf.orgnih.gov

Non-Inferiority Trial Design Principles

The Phase 3 trial was designed as a non-inferiority study to demonstrate that this compound had efficacy comparable to that of the established treatment, pentamidine maleate. dndi.orgveeva.commedpath.com Non-inferiority was specifically assessed based on the primary efficacy endpoint, the combined clinical and parasitological cure rate at 12 months. researchgate.netnih.govplos.orgnih.gov The criterion for non-inferiority was met as the upper bound of the 95% confidence interval for the difference in cure rates between pafuramidine and pentamidine did not exceed 15%. researchgate.netnih.govplos.orgnih.govdndi.org

Efficacy Outcomes in Human African Trypanosomiasis

This compound was investigated as an oral therapeutic option for the treatment of first-stage Human African Trypanosomiasis caused by Trypanosoma brucei gambiense. researchgate.netnih.govplos.orgnih.govmsf.orgnih.govasm.orgmdpi.com As a prodrug of furamidine (B1674271) (DB75), it demonstrated oral bioavailability. plos.orgnih.govasm.org

Prior to the Phase 3 study, Phase 2 clinical trials provided initial data on the efficacy of pafuramidine. researchgate.netplos.orgmsf.orgnih.gov A Phase 2a study utilizing a 5-day regimen of pafuramidine showed a parasitological cure rate of 93% at 24 hours post-treatment, although this declined to 67% by 24 months. plos.orgnih.gov In Phase 2b studies comparing different pafuramidine regimens to pentamidine, the 5-day pafuramidine regimen resulted in a 3-month cure rate of 79%, while the 7-day pentamidine treatment achieved a 100% cure rate at 3 months. researchgate.netplos.orgmsf.orgnih.gov An amended Phase 2b study (Phase 2b-2) evaluating a 10-day pafuramidine regimen reported a 3-month cure rate of 93%. researchgate.netplos.orgmsf.orgnih.gov Long-term parasitological cure rates from the Phase 2b studies at 24 months were 82% for the 5-day pafuramidine group, 97% for the pentamidine group, and 90% for the 10-day pafuramidine group. plos.org

The subsequent Phase 3 trial, with its larger sample size and longer follow-up, provided more definitive efficacy data. The combined clinical and parasitological cure rate at 12 months was 89% for patients treated with pafuramidine and 95% for those treated with pentamidine. researchgate.netnih.govplos.orgnih.gov At 24 months, the cure rates were 84% and 89% for the pafuramidine and pentamidine groups, respectively. plos.org Based on the 12-month efficacy data, pafuramidine was determined to be non-inferior to pentamidine. researchgate.netnih.govplos.orgnih.gov

Efficacy Outcomes at 12 and 24 Months (Phase 3 Trial)

Treatment Group12-Month Cure Rate (Combined Clinical and Parasitological)24-Month Cure Rate (Combined Clinical and Parasitological)
Pafuramidine89% researchgate.netnih.govplos.orgnih.gov84% plos.org
Pentamidine95% researchgate.netnih.govplos.orgnih.gov89% plos.org

Cure Rates for First-Stage Trypanosoma brucei gambiense HAT

Clinical trials have evaluated the efficacy of this compound in treating first-stage Trypanosoma brucei gambiense HAT. A Phase 3, multi-center, randomized, open-label, parallel-group study compared oral pafuramidine with intramuscular pentamidine in patients in sub-Saharan Africa. nih.govnih.gov The study enrolled 273 patients with first-stage Trypanosoma brucei gambiense HAT across sites in Angola, South Sudan, and the Democratic Republic of the Congo. nih.govnih.gov

The primary efficacy endpoint was the combined rate of clinical and parasitological cure at 12 months post-treatment. nih.govnih.gov In the per-protocol population, the combined cure rate at 12 months was 89% (118 of 133 patients) in the pafuramidine group. nih.gov

Earlier Phase 2 studies also provided insights into cure rates with different dosing regimens. A Phase 2a study using 100 mg pafuramidine orally twice a day for 5 days showed loss of visible trypanosomes in blood 24 hours after treatment cessation in 93% of cases. mdpi.com However, prolonged follow-up in this study indicated enhanced relapse rates, with only 67% of pafuramidine-treated patients considered cured by 24 months. mdpi.com A subsequent Phase 2a-2 trial utilizing a 10-day dosing regimen of 100 mg pafuramidine twice daily resulted in a 93% cure rate at 3 months follow-up, which was then selected for the Phase 3 trial. mdpi.com

Comparative Efficacy against Standard-of-Care Treatments (e.g., Pentamidine)

Pentamidine, a diamidine introduced in the 1940s, has historically been a mainstay in the treatment of stage 1 gambiense HAT. asm.orgmdpi.com Pafuramidine, as an orally available prodrug of furamidine (DB75), was developed with the aim of improving upon existing treatments like pentamidine, which typically requires intramuscular injection. asm.orgplos.org Preclinical studies indicated that pafuramidine and its active metabolite, DB75, showed increased efficacy compared to pentamidine in animal models of T. b. rhodesiense infection. plos.org

Efficacy in Other Clinical Indications

Beyond Human African Trypanosomiasis, this compound has been investigated for its potential therapeutic utility in other clinical indications, including malaria and Pneumocystis jirovecii pneumonia. wikipedia.orgmedscape.comnih.gov

Antimalarial Prophylaxis and Treatment Efficacy

Pafuramidine has been studied for its antimalarial activity. nih.govnih.gov Clinical trials have assessed its efficacy in treating uncomplicated Plasmodium falciparum and Plasmodium vivax malaria. nih.gov In studies, pafuramidine dosed at 100 mg twice a day for 5 days demonstrated an efficacy of over 90% in uncomplicated P. falciparum malaria and 80% in P. vivax malaria. nih.gov

Investigations into the prophylactic antimalarial activity of pafuramidine have also been conducted. nih.govnih.gov A Phase I/II randomized, double-blind, placebo-controlled study evaluated the causal prophylactic activity of a single oral dose of 100 mg pafuramidine in healthy volunteers challenged with Plasmodium falciparum sporozoites. nih.govnih.gov The study found that a single dose of 100 mg pafuramidine, administered either one or eight days before sporozoite challenge, did not reliably prevent the development of parasitemia in non-immune individuals. nih.govnih.gov This indicated that pafuramidine in these regimens did not provide meaningful causal prophylactic activity. nih.govnih.gov While the active metabolite, DB75, is active against the erythrocytic forms of P. falciparum, its effects on exoerythrocytic parasites, relevant for causal prophylaxis, were not fully established in this context. nih.gov

Therapeutic Potential in Pneumocystis jirovecii Pneumonia

This compound has also been explored for its therapeutic potential in treating Pneumocystis jirovecii pneumonia (PJP), a fungal lung infection often affecting immunocompromised individuals, particularly those with HIV/AIDS. nih.govwikipedia.orgmedscape.com In 2006, pafuramidine was granted orphan drug status by the US Food and Drug Administration (FDA) for PJP in patients with HIV/AIDS. wikipedia.orgmedscape.com

Preliminary clinical trials suggested that pafuramidine could be effective against PJP. wikipedia.orgmedscape.com A Phase 2 clinical trial involving 32 Peruvian AIDS patients who were intolerant or resistant to trimethoprim/sulfamethoxazole (TMP-SMX), the standard treatment for PJP, showed that a 21-day course of pafuramidine resolved all clinical signs and symptoms of PJP. medscape.com

Investigation of Adverse Events and Toxicity Mechanisms

Renal Toxicity Profile

Renal toxicity emerged as a significant safety concern during the clinical evaluation of pafuramidine (B1678284) maleate (B1232345). nih.govnih.gov

Incidence of Glomerulonephritis and Nephropathy

In a Phase 3 clinical trial comparing pafuramidine with pentamidine (B1679287) maleate for the treatment of first-stage human African trypanosomiasis (HAT), 3 patients in the pafuramidine group experienced glomerulonephritis or nephropathy. nih.govnih.govplos.orgresearchgate.net These events occurred approximately 8 weeks post-treatment. nih.govnih.govplos.orgresearchgate.net Following re-evaluation, 2 of these 3 cases were considered possibly related to pafuramidine by the principal investigator. nih.govnih.govplos.orgresearchgate.net

In supportive Phase 1 safety studies involving healthy volunteers, delayed renal insufficiency was also observed in a number of participants, contributing to the discontinuation of the pafuramidine development program. mdpi.comasm.org

Delayed Post-Treatment Onset of Renal Complications

A notable characteristic of the renal toxicity observed with pafuramidine was its delayed onset, occurring several weeks after treatment completion. nih.govnih.govplos.orgresearchgate.netmdpi.com In the Phase 3 trial, glomerulonephritis or nephropathy appeared approximately 8 weeks post-treatment. nih.govnih.govplos.orgresearchgate.net This delayed toxicity was a primary reason for the discontinuation of the drug's development program despite good tolerability observed during the treatment period in earlier studies. nih.govnih.govplos.orgresearchgate.net

Hypothesized Role of Prodrug Strategy in Renal Cell Trapping and Intracellular Activation

The N-methoxy prodrug strategy employed for pafuramidine is hypothesized to be a contributing factor to the observed renal toxicity. researchgate.net Pafuramidine is a prodrug of the active compound furamidine (B1674271). researchgate.netmdpi.comnih.govplos.orgresearchgate.netmdpi.comnih.gov The prodrug design is thought to lead to the trapping of the prodrug within renal cells following its intracellular activation. researchgate.net

Preclinical and clinical data suggest extensive tissue retention of total radioactivity, predominantly as furamidine, after administration of [14C]pafuramidine maleate. nih.gov Studies in rats showed that liver and kidney were major organs for furamidine accumulation, accounting for a significant percentage of the total formed. nih.govresearchgate.net Furamidine exposure in the liver and kidney reached a maximum around 24 hours and declined in parallel with plasma concentrations, although radioactivity was still detectable in the liver after 7 days. nih.gov This accumulation and intracellular activation within renal cells may contribute to the delayed toxicity profile. researchgate.net

Comparative Renal Safety Profile with Comparator Drugs

In the Phase 3 trial, the incidence of treatment-emergent adverse events detected by renal and urinary tract investigations and urinalyses was significantly lower in the pafuramidine group (2%) compared to the pentamidine group (9%). nih.govmdpi.com Despite this initially superior profile during the treatment phase, the emergence of delayed glomerulonephritis and nephropathy in the pafuramidine group ultimately led to the discontinuation of its development, highlighting a distinct renal safety issue compared to pentamidine. nih.govnih.govplos.orgresearchgate.net

Hepatic Toxicity Considerations

Hepatic toxicity, primarily indicated by increased liver enzymes, was also noted during the clinical development of this compound. researchgate.netmdpi.com

Incidence of Increased Liver Enzymes

In the Phase 3 clinical trial, the incidence of increased liver enzymes was reported as a major safety concern, occurring in 7% of patients in the pafuramidine group. researchgate.netmdpi.com However, this incidence was substantially lower than that observed in the comparator group treated with pentamidine (77%). researchgate.netmdpi.com

Phase 2 studies also reported increased Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels as commonly reported adverse events. plos.orgnih.govresearchgate.net These elevations were notably more prevalent in the pentamidine group than in the pafuramidine groups. plos.orgnih.gov In Phase 2b studies, elevated ALT and AST occurred in 3% and 10% of patients receiving pafuramidine for 5 days, and 10% and 17% for those receiving it for 10 days, respectively. plos.org In contrast, the pentamidine group showed incidences of 71% for increased ALT and 85% for increased AST. plos.orgnih.gov

Elevations of liver enzymes in HAT patients treated with pafuramidine were generally considered mild, resolved spontaneously within a few days (2-4 days), and were asymptomatic. plos.org

Incidence of Increased Liver Enzymes in Phase 2b Studies plos.org

Treatment GroupIncreased ALT (%)Increased AST (%)
Pafuramidine (5 days)310
Pafuramidine (10 days)1017
Pentamidine (7 days)7185

In an extended Phase 1 trial involving healthy volunteers, more severe liver toxicity was observed approximately 5 days post-dosing, leading to a clinical hold on development activities. asm.orgdndi.org A review of prior studies did not show evidence of liver toxicity in this specific timeframe relative to drug administration, and no additional concerns related to the liver were identified in that review. dndi.org

Correlation with Malaria Infection and Concomitant Medications

In a study evaluating the prophylactic antimalarial activity of pafuramidine in healthy volunteers challenged with Plasmodium falciparum, liver function test results were monitored. nih.gov The protocol was not specifically designed to assess hepatotoxicity, and the interpretation of observed changes was limited by the small sample size and the presence of three potential causes of liver toxicity: malaria, acetaminophen, and pafuramidine. nih.gov Of these potential causes, liver toxicity appeared to correlate best with the onset of patent malaria. nih.gov

Cardiac Safety Assessment

Assessment of cardiac safety is a critical component of drug development, particularly for identifying the potential for arrhythmias and QT interval prolongation. plos.orgsophion.com Diamidine compounds, such as pentamidine, have been associated with arrhythmic potential, making the analysis of potential cardiac effects of new diamidine drugs like pafuramidine essential, especially considering the potential for cardiac involvement in HAT itself. plos.org

Electrocardiogram (ECG) Parameters and QT Interval Changes

Electrocardiogram (ECG) parameters, including QT intervals, were assessed in clinical trials of pafuramidine. nih.govplos.orgdndi.org In a Phase 3 study comparing pafuramidine with pentamidine for the treatment of first-stage HAT, the mean PQ and QTc intervals did not increase during treatment in either treatment group. researchgate.netnih.gov The appearance and disappearance of repolarization changes at the end of treatment were comparable between the pafuramidine and pentamidine groups. nih.gov During treatment, no patient in either the pafuramidine (DB289) or the pentamidine groups developed a QTc interval longer than 500 ms (B15284909). plos.org One patient with a QTc longer than 500 ms at baseline had a normal QTc after treatment. plos.org Changes in ECG intervals and findings according to the different treatment groups were analyzed. plos.org

The QTc interval is a corrected measure of the QT interval, adjusted for heart rate, and is a surrogate marker for proarrhythmic risk. nih.govggcmedicines.org.uk A QTc interval longer than 500 ms is considered clinically significant and increases the risk of torsades de pointes, a potentially life-threatening ventricular arrhythmia. nih.govggcmedicines.org.uksps.nhs.uk While a change from baseline QTc of >20 ms should raise concern, a change of >60 ms should raise greater concern regarding the potential for arrhythmias. ggcmedicines.org.uk

Advanced Toxicogenomic and Biomarker Research

Toxicogenomics involves the application of genomic technologies to toxicology to understand how chemicals alter gene expression and how this relates to toxicity and disease susceptibility. nibn.go.jpscielo.org.coevotec.com This field aims to identify biomarker gene lists for toxicity prediction and elucidate toxicological mechanisms. nibn.go.jpscielo.org.co

Predictive Biomarkers for Nephrotoxicity (e.g., KIM-1, NGAL)

The unexpected delayed renal insufficiency observed with pafuramidine highlighted the need for sensitive and early biomarkers of nephrotoxicity. mdpi.comresearchgate.netnih.govasm.org Traditional markers like serum creatinine (B1669602) (sCr) and blood urea (B33335) nitrogen (BUN) may lack sensitivity and specificity for early detection of kidney injury. mdpi.comnih.gov

Kidney injury molecule-1 (KIM-1) and neutrophil gelatinase-associated lipocalin (NGAL) have emerged as potential predictive biomarkers for nephrotoxicity. mdpi.comnih.govrevistanefrologia.comjournalrip.comnih.gov KIM-1 is a transmembrane protein that is significantly upregulated in the proximal tubules of the kidney following injury. journalrip.com It is considered a sensitive biomarker closely associated with mild to moderate renal injury and subsequent repair. journalrip.com Studies have shown that elevated KIM-1 levels can indicate kidney injury at earlier stages compared to conventional markers. mdpi.comjournalrip.com Both the US FDA and EMA have qualified KIM-1 as a novel kidney injury biomarker for assessing drug-induced nephrotoxicity. journalrip.com

NGAL is another biomarker that has been investigated for its utility in detecting acute kidney injury. mdpi.comnih.govrevistanefrologia.comnih.gov Studies in rats treated with gentamicin, a known nephrotoxic agent, showed a dose- and time-dependent increase in the expression of both KIM-1 and NGAL, with these changes occurring prior to observable renal tubule damage and increases in sCr and BUN levels. nih.govnih.gov This suggests their potential for predicting drug-induced acute kidney injury in vivo. nih.gov

In the context of pafuramidine, marked elevations in urinary KIM-1 were observed in sensitive mouse strains in a mouse diversity panel study, even when traditional renal biomarkers like BUN and sCr remained within reference ranges. nih.gov This highlights the potential of KIM-1 as a translational biomarker for predicting clinically relevant kidney injury. nih.gov

Genetic Association Studies for Susceptibility to Organ Injury

Genetic factors can influence an individual's susceptibility to drug-induced organ injury. researchgate.net Genetic association studies aim to identify genetic variants associated with an increased risk of adverse events. mdpi.comresearchgate.net

In the investigation of pafuramidine-induced kidney injury, genetic association studies in mouse models have been conducted. mdpi.comnih.gov Genome-wide association analyses of KIM-1 elevations in a mouse diversity panel indicated that genes participating in cholesterol and lipid biosynthesis and transport, oxidative stress, and cytokine release may play a role in DB289 renal injury. nih.gov Genetic association studies in mice showed several genes with alleles associated with KIM-1 levels, including PCSK5, a serine peptidase associated with lipid and cholesterol metabolism, and sterol O-acyltransferase. mdpi.com The predominance of associations with cellular proliferation genes may suggest that variation in the ability to repair after injury is a major factor underlying susceptibility to kidney injury due to DB289. nih.gov It is important to note that many of the associated genes are involved in lipid metabolism. nih.gov However, definitive explanations for the kidney injury mechanism in humans remain unclear, as DNA from the subjects involved in the clinical trial was not available to determine if the same genes were associated with kidney damage in humans. mdpi.com

Genetically diverse mouse populations can be valuable tools for modeling toxicity responses that involve genetic susceptibility factors and for identifying genetic risk factors that could inform risk mitigation strategies. researchgate.net Findings in such mouse models have shown potential to translate to drug-induced liver injury risk factors in humans. researchgate.net

Drug Resistance Mechanisms and Future Therapeutic Strategies

Mechanisms of Resistance in Trypanosoma brucei to Diamidines

Resistance to diamidine drugs in Trypanosoma brucei is primarily associated with impaired drug uptake into the parasite. This is often mediated by alterations in the parasite's surface transporters. mdpi.comresearchgate.net

Role of Parasite Surface Transporters (e.g., P2 aminopurine transporter, Aquaglyceroporin 2)

Two key transporters have been implicated in the uptake of diamidines and the development of resistance: the P2 aminopurine transporter (encoded by the TbAT1 gene) and Aquaglyceroporin 2 (TbAQP2). mdpi.comfrontiersin.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.net

The P2 aminopurine transporter (TbAT1) was initially identified for its role in the uptake of melaminophenyl arsenicals and was subsequently linked to diamidine transport. frontiersin.orgnih.govresearchgate.netresearchgate.net Loss of P2 activity is well-documented as a cause of resistance to the veterinary diamidine diminazene (B1218545) aceturate. frontiersin.org While deletion of TbAT1 leads to high-level resistance to diminazene, it results in only a minor loss of sensitivity for pentamidine (B1679287). frontiersin.org

The Aquaglyceroporin 2 (TbAQP2), along with TbAQP3, was identified through a genome-wide RNAi screen as potentially important for melarsoprol (B1676173)/pentamidine cross-resistance (MPXR). frontiersin.org Further analysis confirmed that knockdown of only TbAQP2 produced the MPXR phenotype. frontiersin.org TbAQP2 is considered a high-affinity pentamidine transporter (HAPT1). frontiersin.orgcam.ac.uk Loss of TbAQP2 function is a significant genetic determinant of resistance to pentamidine and melaminophenyl arsenical drugs. mdpi.com

Both TbAT1 and TbAQP2 facilitate the uptake of pentamidine and melarsoprol. researchgate.net Adenosine, the natural substrate of P2, competitively inhibits pentamidine uptake by P2. researchgate.net

Characterization of Loss-of-Function Mutations in Transporters

Loss-of-function mutations in TbAT1 and TbAQP2 are central to the development of diamidine resistance in T. brucei. mdpi.comfrontiersin.orgnih.govnih.govnih.gov

Genetic alterations in TbAT1, including deletions and single nucleotide polymorphisms (SNPs), have been observed in numerous resistant strains and clinical isolates. nih.gov While some single reported SNPs in a "resistance allele" of TbAT1 did not significantly impair sensitivity to pentamidine or diminazene when evaluated individually, combinations of these SNPs and a deletion of the codon for residue F316 resulted in highly significant impairment of transport activity and reduced drug sensitivity. nih.gov These mutations also strongly impaired the uptake of [3H]-adenosine and [3H]-diminazene. nih.gov

Loss of TbAQP2 causes melarsoprol-pentamidine cross-resistance (MPXR). frontiersin.org In some MPXR laboratory strains, the wild-type TbAQP2 gene is either absent or replaced by a chimeric protein formed by recombination with parts of TbAQP3. frontiersin.org Importantly, wild-type AQP2 was also found to be absent in field isolates of T. b. gambiense, correlating with treatment outcomes. frontiersin.org Re-expression of a wild-type copy of TbAQP2 in resistant strains can completely reverse MPXR and restore high-affinity pentamidine transport function. frontiersin.org

Loss of function of surface transporters involved in drug import is a main mechanism of resistance, often due to loss-of-function mutations. nih.gov A study investigating two clonal drug-resistant lines of T. b. rhodesiense with high levels of MPXR found that one line carried a large deletion including the TbAT1 gene, while the other had a heterozygous point mutation (G430R) in TbAT1 that rendered the transporter non-functional. nih.gov Both resistant lines had lost TbAQP2. nih.gov

The role of these transporters in drug uptake and resistance is summarized in the table below:

TransporterGeneImplicated in Resistance toEffect of Loss-of-Function
P2 aminopurine transporterTbAT1Diamidines (especially diminazene), Melaminophenyl arsenicalsHigh-level resistance to diminazene, modest loss of sensitivity to pentamidine and melaminophenyl arsenicals frontiersin.orgnih.govresearchgate.net
High Affinity Pentamidine Transporter 1 (HAPT1) / Aquaglyceroporin 2TbAQP2Pentamidine, MelarsoprolHigh-level cross-resistance to pentamidine and melarsoprol (MPXR) mdpi.comfrontiersin.orgcam.ac.uk

Development of Novel Diamidine Analogues to Circumvent Resistance

The emergence of resistance to existing diamidines has driven efforts to develop novel analogues with improved properties, including the ability to bypass transport-mediated resistance.

Aza-Analogues (e.g., DB820, DB829) and their Prodrugs (e.g., DB844, DB868)

Aromatic diamidines are potent trypanocides, and a major research effort has focused on designing novel diamidines, including orally active prodrugs and compounds that can penetrate the central nervous system (CNS). researchgate.net Pafuramidine (B1678284) maleate (B1232345) (DB289), a diamidoxime prodrug of furamidine (B1674271) (DB75), was developed as an orally absorbed compound that is converted to the active diamidine in the bloodstream. thieme-connect.comasm.org

Aza-analogues of aromatic diamidines have been investigated for their activity against African trypanosomes. asm.org Studies have evaluated the activity of DB75 (furamidine) and two aza-analogues, DB820 and DB829 (also known as CPD-0801), along with their methoxyamidine prodrugs DB844 and DB868. researchgate.netasm.orgasm.org

In in vitro studies against different Trypanosoma brucei strains, including melarsoprol- and pentamidine-resistant lines and a P2 transporter knockout strain (AT1KO), the active parent diamidines, including DB75, DB820, and DB829, showed similar profiles. researchgate.netasm.org DB75 was found to be the most trypanocidal molecule among these in these in vitro tests. researchgate.netasm.org However, DB829 had higher IC50 values than DB75 and DB820 against all tested trypanosome strains. asm.org

In in vivo studies using the T. b. rhodesiense strain STIB900 acute mouse model, the aza-analogues DB820 and DB829 demonstrated superior activities compared to DB75. researchgate.netasm.org Both DB820 and DB829 showed comparable efficacies with no signs of overt toxicity at tested doses in this model. asm.org

The aza-prodrugs DB844 and DB868, as well as two metabolites of DB844, were evaluated for their efficacy in a mouse CNS model (T. b. brucei strain GVR35). researchgate.netasm.org These aza-prodrugs were orally more potent in this CNS model than pafuramidine maleate (DB289). researchgate.netasm.orgasm.org Unexpectedly, the parent diamidine DB829 also showed high activity in the mouse CNS model when administered intraperitoneally. asm.orgasm.org

Data on the in vivo efficacy of these compounds in mouse models:

CompoundTypeAcute Mouse Model (T. b. rhodesiense STIB900)CNS Mouse Model (T. b. brucei GVR35)
DB75DiamidineEfficacious asm.orgNot effective against cerebral trypanosomiasis researchgate.net
DB820Aza-analogueSuperior activity vs DB75 researchgate.netasm.orgNot specified as parent
DB829Aza-analogueSuperior activity vs DB75 researchgate.netasm.orgHigh activity (parenteral) asm.orgasm.org
DB289ProdrugEfficacious asm.orgasm.orgLess potent than DB844/DB868 (oral) researchgate.netasm.orgasm.org
DB844ProdrugEfficacious asm.orgOrally more potent than DB289 researchgate.netasm.orgasm.org
DB868ProdrugEfficacious asm.orgOrally more potent than DB289 researchgate.netasm.orgasm.org

Development of aza-derivatives, including DB868 (a prodrug of DB829) and DB844 (a prodrug of DB820), showed activity against stage 2 disease in models. mdpi.comresearchgate.net However, further development was halted following the identification of toxicity associated with pafuramidine. mdpi.comresearchgate.net

Structure-Activity Relationship Studies for Improved Selectivity

Structure-activity relationship (SAR) studies are crucial for designing diamidine analogues with improved efficacy and selectivity, potentially bypassing existing resistance mechanisms. While the provided search results discuss SAR in the context of novel phosphonium (B103445) salts and other compounds csic.es, and mention that the physical parameters of DB75 and DB829 are virtually identical, suggesting the improved CNS penetration of DB829 is not due to superior diffusion researchgate.net, detailed SAR studies specifically on the aza-diamidine series (DB820, DB829, DB844, DB868) and their relation to transporter interactions and resistance circumvention are not extensively detailed in the provided snippets.

However, the comparison between furamidine (DB75) and its aza-analogue DB829 highlights the impact of structural modifications on activity and potential transport. Despite similar physical parameters, DB829 demonstrated superior in vivo activity and CNS penetration compared to DB75. researchgate.net Additionally, DB829 accumulated significantly less inside mammalian cells than furamidine, pointing to a potentially improved safety profile. mdpi.com These findings suggest that subtle structural changes, such as the incorporation of nitrogen atoms in the aromatic system of aza-analogues, can influence interaction with transporters and distribution, contributing to altered efficacy and selectivity profiles.

Comparing the diaza analogue 28DAP010 to its related compound 19DAP025, 28DAP010 was found to be more CNS potent and less toxic. asm.org This comparison, although not directly involving the DB series aza-analogues, further supports the importance of structural nuances in determining pharmacological properties and overcoming resistance.

Innovative Drug Delivery Approaches for Resistance Overcoming

Innovative drug delivery approaches are being explored to bypass transport-related drug resistance mechanisms in Trypanosoma brucei. researchgate.netnih.gov The rationale is that using an alternative drug entry mechanism could circumvent resistance acquired through impaired uptake via surface transporters. nih.gov

One promising strategy involves the use of nanoparticles for targeted drug delivery. nih.govnih.gov Nanoparticles made of biodegradable and biocompatible polymers can be designed to specifically target the surface of African trypanosomes. nih.govnih.gov By loading trypanocidal drugs like pentamidine into these nanoparticles and coating them with a single-domain nanobody that recognizes conserved cryptic epitopes on the parasite surface, the drug can enter the trypanosome through endocytosis instead of relying on classical cell surface transporters. nih.gov

Studies have shown that this approach can significantly increase drug efficacy and overcome resistance. nih.gov For example, pentamidine-loaded nanobody-chitosan nanoparticles displayed undiminished in vitro and in vivo activity against a trypanosome cell line resistant to pentamidine due to mutations in the aquaglyceroporin 2 transporter. nih.gov The curative dose of the nanoparticle formulation was significantly lower than that of pentamidine alone in a murine model of acute African trypanosomiasis. nih.gov

This targeted drug delivery system offers a potential strategy to overcome resistance mechanisms associated with loss-of-function mutations in drug transporters by utilizing an alternative uptake pathway, such as endocytosis. nih.govnih.gov Different nanoparticle systems, including liposomes and micelles, are under development for improving drug efficiency against trypanocidal infections. researchgate.net

Nanoparticle-Based Systems for Enhanced Intracellular Uptake

Nanoparticle-based drug delivery systems represent a promising strategy to overcome challenges associated with conventional drug administration, such as low bioavailability, poor cellular permeability, and non-specific distribution nih.gov. These systems can enhance the delivery and accumulation of therapeutic agents within target cells, which is particularly relevant for compounds like this compound, especially in the context of addressing drug resistance mechanisms that may involve reduced intracellular drug concentrations nih.gov.

Nanoparticles, including liposomes and polymeric nanoparticles, offer several advantages for drug delivery. Their small size allows them to penetrate biological barriers and facilitates efficient cellular uptake nih.govunpad.ac.id. Furthermore, nanoparticles can protect encapsulated drugs from degradation, provide controlled release, and enable targeted delivery to specific cells or tissues nih.govunpad.ac.id. This targeted approach can lead to higher drug concentrations at the site of action while minimizing exposure to healthy tissues, potentially reducing toxicity and improving therapeutic outcomes mdpi.commdpi.com.

The cellular uptake of nanoparticles can occur through various mechanisms, including pinocytosis, phagocytosis, and receptor-mediated endocytosis nih.govbioline.org.br. The efficiency and pathway of cellular internalization are influenced by several factors, including the physical and chemical properties of the nanoparticles, such as size, shape, surface charge, and surface functionalization, as well as factors specific to the target cells nih.govbioline.org.brnih.gov. For instance, nanoparticles with higher surface charge have been shown to bind strongly to the cell membrane, leading to increased cellular uptake, primarily due to electrostatic interactions with the negatively charged cell surface bioline.org.br.

Research into nanoparticle-based systems for antiparasitic drugs, including aromatic diamidines like pentamidine (structurally related to furamidine, the active metabolite of this compound), has demonstrated their potential to enhance efficacy and overcome resistance nih.govresearchgate.net. For example, pentamidine-loaded nanobody-chitosan nanoparticles showed significantly lower curative doses compared to pentamidine alone in a murine model of acute African trypanosomiasis researchgate.net. Crucially, this nanoformulation maintained activity against a pentamidine-resistant trypanosome cell line researchgate.net. While specific detailed research findings on nanoparticle-based systems solely for this compound's intracellular uptake are limited in the provided search results, the principles and successes observed with similar compounds and nanoparticle types suggest a strong potential for this approach.

Studies on other drugs and nanoparticle systems highlight the impact of nanoparticle characteristics on cellular uptake. For example, studies with PLGA nanoparticles of different sizes (50 nm and 70 nm) showed that smaller nanoparticles (50 nm) had earlier and higher uptake by breast cancer cells, resulting in greater reduction in metabolic activity mdpi.com. Liposomes have also been explored for enhancing the intracellular delivery of various compounds, demonstrating that their incorporation into liposomal formulations can improve cellular uptake and activity nih.govnih.gov.

The development of this compound was ultimately discontinued (B1498344) due to toxicity issues, potentially related to the prodrug strategy leading to trapping in renal cells after intracellular activation researchgate.netresearchgate.net. This underscores the importance of controlled intracellular delivery and targeting strategies that nanoparticle systems could potentially offer to improve the therapeutic index by ensuring the drug is delivered specifically to the parasite while minimizing accumulation in host tissues.

The following table summarizes key aspects of nanoparticle types relevant to intracellular delivery, based on general research findings in the field:

Nanoparticle TypeKey CharacteristicsRelevance for Intracellular UptakePotential Application for this compound (Conceptual)
LiposomesLipid bilayer vesicles, encapsulate hydrophilic/hydrophobic drugs researchgate.netTaken up by endocytosis, can deliver contents intracellularly nih.govnih.goveaspublisher.comEncapsulation to improve solubility and cellular entry into parasites.
Polymeric NanoparticlesMade from biocompatible polymers, tunable properties unpad.ac.idInternalized via various endocytic pathways, controlled release nih.govmdpi.comEnhancing permeability into target cells, overcoming efflux mechanisms.
Targeted NanoparticlesSurface modified with ligands for specific receptors mdpi.comnih.govEnhanced uptake by target cells via receptor-mediated endocytosis nih.govSpecific delivery to parasite-infected cells or the parasites themselves.

Note: This table presents general characteristics and conceptual applications based on the properties of nanoparticle systems and the nature of this compound and its target. Specific research on this compound with these exact systems for enhanced intracellular uptake needs further investigation.

Nanoparticle-based systems hold significant promise for improving the intracellular uptake of drugs like this compound, potentially enabling lower effective doses, reducing off-target toxicity, and overcoming resistance mechanisms that limit drug accumulation within the parasite. nih.govmdpi.com Further research focusing specifically on formulating this compound within optimized nanoparticle systems and evaluating their intracellular delivery and efficacy against resistant strains is warranted.

Translational Research and Implications for Neglected Disease Drug Development

Identification and Validation of Biomarkers for Disease Progression and Treatment Response

In the clinical development of pafuramidine (B1678284) maleate (B1232345) for Human African Trypanosomiasis (HAT), the assessment of treatment efficacy relied on established clinical and parasitological markers rather than novel molecular biomarkers. The primary measure of success, or the primary efficacy endpoint, was the combined rate of clinical and parasitological cure, typically assessed over a long-term follow-up period of 12 to 24 months nih.govnih.gov.

The key indicators used to monitor disease progression and response to treatment in the pafuramidine trials included:

Parasitological Cure: This was a direct measure of the drug's effectiveness, confirmed by the absence of trypanosomes in the patient's body fluids upon microscopic examination at various time points post-treatment nih.gov.

Clinical Cure: This involved the resolution of clinical signs and symptoms associated with the first stage of HAT.

Surrogate Endpoints: Notably, the Phase 2b study utilized a 3-month surrogate endpoint for efficacy. This shorter-term measure proved to be effective in predicting the long-term clinical outcomes evaluated at the 24-month mark, a significant finding for potentially streamlining future clinical trials in similar contexts nih.gov.

While the trials also monitored standard clinical chemistry and hematology analytes, the core assessment of pafuramidine's efficacy was rooted in these fundamental, validated measures of cure clinicaltrials.gov. The reliance on these established biomarkers highlights a practical approach in resource-poor settings where advanced biomarker platforms may be unavailable.

Endpoint TypeDescriptionAssessment TimeframeReference
Primary Efficacy EndpointCombined rate of clinical and parasitological cure.12 Months nih.gov
Surrogate Efficacy EndpointParasitological cure used to predict long-term outcomes.3 Months nih.gov
Long-term Follow-upFinal evaluation of cure status to ensure no relapse.24 Months nih.gov

Lessons Learned from Pafuramidine Maleate's Discontinuation for Future Drug Development Programs

The discontinuation of the this compound development program serves as a critical case study in drug development, particularly concerning late-stage safety signals. Despite demonstrating non-inferiority to the standard treatment, pentamidine (B1679287), and showing a superior immediate safety profile in Phase 3 trials, the program was halted due to delayed post-treatment toxicity nih.gov.

In February 2008, the development partner, Immtech Pharmaceuticals, announced the discontinuation after receiving reports of serious adverse events biospace.com. These events, related to abnormal kidney function, occurred more than 60 days after healthy volunteers had received the drug in a safety study. Kidney biopsies suggested drug-induced hypersensitivity and inflammation as the cause biospace.com. The Phase 3 trial for HAT had also reported three cases of glomerulonephritis or nephropathy approximately eight weeks after treatment, with two being possibly related to pafuramidine nih.gov.

This outcome underscores several key lessons for future drug development programs, especially for compounds with long half-lives or novel mechanisms of action:

Importance of Long-Term Follow-Up: The delayed onset of renal toxicity highlights the absolute necessity of extended post-treatment monitoring in clinical trials to identify adverse events that may not manifest within the immediate treatment period.

Preclinical to Clinical Translation: Understanding the predictive value of non-clinical safety testing and its translatability to humans is crucial. The experience with pafuramidine emphasizes the need to optimize preclinical models to better predict potential long-term or idiosyncratic toxicities.

Risk Mitigation: Safety issues remain a primary cause of drug attrition. This case reinforces the need for robust risk mitigation plans established at early stages of development, using a comprehensive panel of in silico, in vitro, and in vivo models to evaluate potential safety liabilities researchgate.net.

Reason for DiscontinuationKey FindingImplication/Lesson for Drug DevelopmentReference
Delayed Post-Treatment ToxicityReports of abnormal kidney function (glomerulonephritis, nephropathy) in trial participants more than 60 days after receiving pafuramidine.Emphasizes the critical need for long-term safety follow-up in clinical trials, beyond the active treatment phase. nih.govbiospace.com
Organ-Specific ToxicityKidney biopsy results were consistent with drug-induced hypersensitivity and inflammation.Highlights the importance of developing better preclinical models to predict organ-specific toxicities that may be idiosyncratic or delayed. biospace.com

Methodological Advancements in Clinical Trial Conduct in Resource-Poor Settings

Conducting clinical trials in resource-poor settings presents a unique set of logistical, ethical, and financial challenges, including a lack of infrastructure and trained personnel nih.gov. The clinical trial program for pafuramidine, conducted in countries like Angola and the Democratic Republic of the Congo, offered valuable insights and demonstrated successful strategies for navigating these environments nih.gov.

The experience with pafuramidine can inform modern approaches to trial conduct. The challenges faced by such trials have spurred advancements, including the adoption of decentralized clinical trials (DCTs), which leverage digital technology for remote assessments and patient monitoring emiratesscholar.com. These innovative methodologies can help overcome geographical barriers, reduce the burden on patients, and improve data collection efficiency, thereby addressing many of the systemic obstacles inherent in resource-limited settings nih.govemiratesscholar.com.

Challenge in Resource-Poor SettingsStrategy/Advancement from Pafuramidine TrialsBroader Methodological ImplicationReference
Patient Retention & Long-Term Follow-upAchieved "very good" follow-up attendance at 24 months in Phase 2b.Demonstrates that with proper planning and community engagement, high retention rates are achievable, providing a model for future trials. nih.gov
Logistical ComplexitySuccessfully conducted multi-center trials in Angola and the DRC.The study design can serve as a guide for future trials in similar rural African settings. nih.gov
Need for Efficient Trial DesignUse of a 3-month surrogate endpoint successfully predicted 24-month outcomes.Supports the use of validated surrogate endpoints to potentially shorten trial durations and reduce costs. nih.gov

Potential Repurposing of Diamidine Compounds for Other Medical Conditions

The discontinuation of pafuramidine did not signify the end of research into the therapeutic potential of the diamidine class of compounds. Instead, it spurred further investigation into developing analogues with improved safety profiles and efficacy against a range of protozoan parasites. The core diamidine structure remains a valuable scaffold for antiprotozoal drug discovery.

Pafuramidine itself was being developed for both HAT and Pneumocystis pneumonia (PCP), an opportunistic fungal infection common in HIV/AIDS patients, demonstrating the potential for these compounds to treat multiple diseases biospace.com. Research following pafuramidine's discontinuation has focused on modifying the chemical structure to enhance efficacy and reduce toxicity. For instance, the introduction of nitrogen atoms into the phenyl rings of the parent compound, furamidine (B1674271), led to the creation of aza-analogues nih.gov. One such compound, azafuramidine, exhibited more potent in vivo activity against trypanosomes than furamidine and pentamidine nih.gov.

This ongoing research has yielded a series of azaterphenyl diamidines with potent in vitro activity against both Trypanosoma brucei rhodesiense (the causative agent of East African HAT) and Plasmodium falciparum (the parasite responsible for malaria) nih.gov. This line of inquiry illustrates a key principle of medicinal chemistry: using the lessons from a discontinued (B1498344) drug to rationally design next-generation compounds with superior properties for the same or different diseases.

Diamidine CompoundOriginal/Primary IndicationOther Potential IndicationsReference
PentamidineHuman African Trypanosomiasis (HAT)Pneumocystis pneumonia (PCP), Leishmaniasis nih.gov
Pafuramidine (prodrug of Furamidine)Human African Trypanosomiasis (HAT)Pneumocystis pneumonia (PCP), Malaria biospace.comnih.gov
AzafuramidineHuman African Trypanosomiasis (HAT)- nih.gov
Azaterphenyl diamidinesHuman African Trypanosomiasis (HAT)Malaria (Plasmodium falciparum) nih.gov

Socio-Economic and Ethical Considerations in Neglected Tropical Disease Research

Research and development for NTDs are intrinsically linked with principles of social justice, solidarity, and health equity nih.gov. These diseases primarily affect impoverished populations, and efforts to combat them are often described as "pro-poor." nih.gov The development of this compound serves as a powerful case study for the complex socio-economic and ethical dimensions of this work.

The pursuit of an oral therapy for HAT was driven by a significant socio-economic need. Existing treatments like pentamidine require intramuscular injections, which necessitates hospitalization or treatment at well-equipped health centers, creating a substantial barrier to access for patients in rural and impoverished areas nih.govnih.gov. An effective oral drug like pafuramidine could have revolutionized treatment by enabling administration at the community level, reducing costs, and lessening the economic burden on both patients and fragile healthcare systems researchgate.net.

The discontinuation of the drug due to safety concerns highlights a core ethical principle: non-maleficence, or "do no harm." nih.gov While the need for new treatments is immense, the obligation to protect trial participants from undue harm is paramount. This decision, while disappointing from a public health perspective, upheld this fundamental ethical standard.

Furthermore, the pafuramidine trials raised the bar for ethical inclusivity by enrolling pregnant and lactating women, as well as adolescents nih.gov. These groups are often excluded from clinical research, leaving a critical gap in knowledge about drug safety and efficacy for these vulnerable populations. Their inclusion represented a progressive step in ensuring that research is relevant to all members of an affected community. The entire endeavor underscores the ethical imperative to develop safe, effective, and accessible interventions for those most in need, while navigating the allocation of limited resources for diseases that cause immense suffering and economic loss infontd.orginfontd.org.

ConsiderationRelevance to this compound CaseBroader Implication in NTD ResearchReference
Health Equity & Social JusticeDevelopment was aimed at creating an accessible oral treatment for a disease of poverty.NTD research is grounded in an ethic of reducing health disparities and correcting historical injustices. nih.gov
Economic BurdenAn oral drug could have reduced direct and indirect costs for patients and healthcare systems compared to injectable therapies.NTDs inflict a substantial economic burden through lost productivity and healthcare costs, making cost-effective interventions a priority. nih.govresearchgate.net
Ethical Principle of Non-maleficenceThe program was discontinued to protect future patients from the risk of delayed kidney toxicity.Patient safety must remain the highest priority, even when there is an urgent need for new treatments. biospace.comnih.gov
Inclusivity in ResearchThe Phase 3 trial included pregnant/lactating women and adolescents.Highlights the importance of ethically including vulnerable populations in clinical trials to ensure treatments are safe and effective for all. nih.gov

Q & A

Q. What is the mechanism of action of pafuramidine maleate against Trypanosoma brucei?

this compound is a prodrug metabolized systemically to its active form, furamidine, which exhibits trypanocidal activity by selectively targeting the parasitic kinetoplast DNA. This mechanism involves high-affinity binding to AT-rich regions of DNA, disrupting replication and transcription. Preclinical studies suggest furamidine accumulates in trypanosomes due to their unique transmembrane transport systems, enhancing selectivity .

Q. What pharmacokinetic (PK) parameters characterize pafuramidine and its metabolite furamidine in humans?

Key PK parameters include:

  • Pafuramidine :
  • Plasma Cmax: 98–644 nM (mean 186 nM)
  • Tmax: 1.5–4 h (median 2.8 h)
  • t1/2: 4–46 h (harmonic mean 11.5 h)
    • Furamidine :
  • Plasma Cmax: 39–114 nM (mean 44 nM)
  • Tmax: 4–10 h (median 6 h)
  • t1/2: 8–42 h (harmonic mean 14.5 h)
    Both compounds remain quantifiable in plasma for ≥24 h post-administration. Furamidine is primarily eliminated via biliary excretion (>90%), with negligible renal excretion .

Q. How does the efficacy of pafuramidine compare to pentamidine in treating early-stage human African trypanosomiasis (HAT)?

In a Phase 3 trial, pafuramidine (10-day oral regimen) demonstrated non-inferiority to pentamidine (7-day intramuscular regimen), with 93% vs. 100% cure rates at 3 months. However, shorter pafuramidine regimens (5 days) showed reduced efficacy (79%), highlighting the importance of treatment duration. Safety profiles favored pafuramidine, with fewer treatment-related adverse events (25–57% vs. 93% for pentamidine) .

Advanced Research Questions

Q. How can semi-physiologically based pharmacokinetic (semi-PBPK) modeling optimize dosing regimens for pafuramidine?

Semi-PBPK models integrate in vitro and in vivo data to predict dose-exposure relationships. For pafuramidine, simulations using a human semi-PBPK model identified a 40 mg once-daily regimen for 14 days as optimal, maintaining furamidine plasma concentrations above the minimum effective threshold (Ceff, min) for ≥99% of the treatment period. This regimen also reduced liver and kidney exposure compared to higher doses, mitigating toxicity risks .

Q. What methodological considerations are critical when designing non-inferiority trials for HAT treatments?

Key considerations include:

  • Endpoint selection : Cure rates at 12–24 months post-treatment, validated via cerebrospinal fluid analysis.
  • Non-inferiority margin : A predefined 10–15% margin to balance clinical relevance and statistical power.
  • Population selection : Enrollment of Stage 1 HAT patients with confirmed parasitemia and no neurological involvement.
  • Comparator choice : Use of pentamidine as the historical standard, with rigorous blinding to minimize bias in open-label designs .

Q. How do researchers reconcile conflicting safety data between phase 3 trials and post-marketing surveillance?

While Phase 3 trials reported favorable safety for pafuramidine, post-marketing studies identified rare hepatotoxicity and nephrotoxicity. Methodological reconciliation involves:

  • Causality assessment : Using Naranjo or WHO-UMC criteria to distinguish drug-related vs. confounding events.
  • Pharmacovigilance studies : Retrospective cohort analyses to quantify risk in diverse populations.
  • Mechanistic studies : Investigating metabolite accumulation in hepatic/kidney tissues via mass spectrometry imaging .

Data Contradiction Analysis

Q. How should researchers address discrepancies in pafuramidine’s safety profile across studies?

Discrepancies arise from differences in trial design (e.g., exclusion of comorbidities in Phase 3 vs. real-world heterogeneity). Mitigation strategies include:

  • Stratified analysis : Subgroup evaluations based on renal/hepatic function.
  • Long-term follow-up : Extended monitoring for delayed adverse events (e.g., 12-month post-trial surveillance).
  • Meta-analysis : Pooling data from multiple trials to identify low-frequency safety signals .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing PK/PD data in prodrug studies?

  • Non-compartmental analysis (NCA) : For initial estimation of Cmax, AUC, and t1/2.
  • Compartmental modeling : To quantify prodrug-to-metabolite conversion rates and tissue distribution.
  • Monte Carlo simulations : To predict inter-individual variability and optimize dosing in subpopulations .

Q. How can interspecies differences in metabolite formation be addressed during preclinical-to-clinical translation?

  • In vitro-in vivo extrapolation (IVIVE) : Use hepatocyte or microsome assays to predict human metabolic clearance.
  • Allometric scaling : Adjust for species-specific differences in hepatic blood flow and enzyme activity.
  • Toxicogenomics : Identify conserved metabolic pathways across species to prioritize safety endpoints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Pafuramidine Maleate
Pafuramidine Maleate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.